(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate
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Overview
Description
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azetidinone core structure, which is substituted with fluorophenyl and hydroxyphenyl groups. The presence of fluorine atoms and hydroxyl groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one hydrate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one hydrate involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
Compared to similar compounds, (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one hydrate stands out due to its unique azetidinone core and the specific arrangement of fluorophenyl and hydroxyphenyl groups
Properties
Molecular Formula |
C24H23F2NO4 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one;hydrate |
InChI |
InChI=1S/C24H21F2NO3.H2O/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19;/h1-12,21-23,28-29H,13-14H2;1H2 |
InChI Key |
DNHVHNZORODLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O.O |
Origin of Product |
United States |
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